molecular formula C25H29NO3S B063723 (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol CAS No. 187324-63-6

(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol

Cat. No. B063723
M. Wt: 423.6 g/mol
InChI Key: ZPERKXJNXPLVAC-URXFXBBRSA-N
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Description

(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol, or (1R,2S)-2-BNSAP, is an organic compound belonging to the class of amines. It is a chiral molecule, meaning that it has two different optical isomers, or mirror images. It is a colorless liquid with a sweet odor, and has a variety of applications in chemical synthesis and scientific research.

Scientific Research Applications

  • Sulfonation and Acylation Reactions :

    • The compound is used in reactions involving sulfur compounds, substituted alcohols, and diols. Its involvement in N-sulfonation and acylation, including formylation and Friedel-Crafts reactions, suggests its utility in synthetic organic chemistry (Abiko, 2003).
  • Enantioselective Synthesis :

    • The compound plays a role in the enantioselective boron-mediated asymmetric Aldol reaction of carboxylic esters, which is important for creating specific stereoisomers of organic compounds (Abiko, 2003).
  • Anticancer Agent Synthesis :

    • It is used in the synthesis of novel anticancer agents. Specifically, derivatives of this compound have shown cytotoxic effects on various breast cancer cell lines, highlighting its potential in cancer research (Redda et al., 2011).
  • Lithiation Reactions :

    • The compound is used in the synthesis of imidazo[1,2-b][1,2]benzothiazine 4,4-dioxide derivatives via lateral lithiation, indicating its role in the development of new organic molecules (Kacem & Hassine, 2012).
  • Chiral Ligand Synthesis :

    • It's involved in synthesizing chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, which is essential for creating enantiomerically pure products in organic synthesis (Asami et al., 2015).
  • Pharmacological Activities :

    • Studies also indicate its relevance in understanding pharmacological activities, especially in relation to anticancer and anti-inflammatory agents, where its derivatives are analyzed for efficacy (various authors).

properties

IUPAC Name

N-benzyl-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3S/c1-18-15-19(2)25(20(3)16-18)30(28,29)26(17-22-11-7-5-8-12-22)21(4)24(27)23-13-9-6-10-14-23/h5-16,21,24,27H,17H2,1-4H3/t21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPERKXJNXPLVAC-URXFXBBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@@H](C)[C@@H](C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457452
Record name N-Benzyl-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol

CAS RN

187324-63-6
Record name N-Benzyl-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CP Schwartz - 2010 - digitalcommons.unl.edu
Ozone, first discovered in the mid 1800’s, is a triatomic allotrope of oxygen that is a powerful oxidant. For over a century, research has been conducted into the synthetic application and …
Number of citations: 7 digitalcommons.unl.edu
DS Huang, HL Wong, GI Georg
Number of citations: 0

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